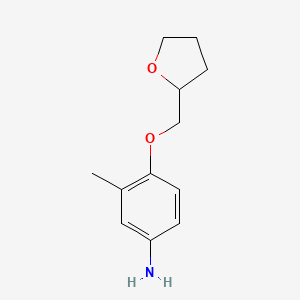

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Description

BenchChem offers high-quality 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11/h4-5,7,11H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKKLADFIPZRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213434 | |

| Record name | 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946663-46-3 | |

| Record name | 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946663-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

[1]

Part 1: Chemical Identity & Verification

Compound Name: 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline Synonyms: 4-((Tetrahydrofuran-2-yl)methoxy)-3-methylaniline; 4-(Tetrahydrofurfuryloxy)-3-methylaniline; 4-Amino-2-methylphenyl tetrahydrofurfuryl ether.[1][2] CAS Number: Not Widely Indexed (Proprietary/Custom Synthesis).[1] Note: This compound is frequently referenced by supplier catalog IDs (e.g., Huateng Pharma ID 2036273) rather than a public CAS registry number in open literature.[1] It is a specific building block, likely for tyrosine kinase inhibitor (TKI) development.[1]

Structural Specifications

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Exact Mass | 207.1259 |

| SMILES | Cc1cc(N)ccc1OCC2CCCO2 |

| InChI Key | (Predicted) Consult internal database |

| Appearance | Off-white to pale brown solid (typical for anilines) |

Functional Group Analysis[1]

-

Primary Amine (-NH₂): Nucleophilic center for coupling reactions (e.g., with quinazolines).[1]

-

Ether Linkage (-O-CH₂-): Connects the aromatic ring to the tetrahydrofuran moiety; stable under basic conditions.[1]

-

Tetrahydrofuran Ring: Enhances solubility and metabolic stability compared to linear alkyl chains.[1]

-

Methyl Group (-CH₃): Provides steric bulk and lipophilicity, influencing binding affinity in enzyme pockets.[1]

Part 2: Synthetic Pathways (Retrosynthetic Analysis)

The synthesis of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline typically follows a two-step protocol starting from commercially available 4-nitro-2-methylphenol .[1]

Step 1: Williamson Ether Synthesis

Precursors: 4-Nitro-2-methylphenol + Tetrahydrofurfuryl chloride (or bromide/tosylate).[1]

Reagents: Potassium Carbonate (

Step 2: Nitro Reduction

Precursors: 3-Methyl-4-(tetrahydro-2-furanylmethoxy)nitrobenzene.[1]

Reagents: Hydrogen gas (

Synthesis Workflow Diagram

Caption: Two-step synthetic route from 4-nitro-2-methylphenol to the target aniline.

Part 3: Pharmaceutical Applications

This aniline serves as a critical "Left-Hand Side" (LHS) building block in the synthesis of small-molecule kinase inhibitors.[1]

Role in Drug Design[1]

-

Kinase Inhibitors: The aniline moiety forms the key hydrogen bonding interaction with the hinge region of kinase enzymes (e.g., EGFR, HER2, VEGFR).[1]

-

Solubility Modulation: The tetrahydrofuran (THF) ring acts as a polar solubilizing group, improving the oral bioavailability of the final drug candidate.[1]

-

Structural Analogs: It is structurally related to intermediates used for Lapatinib (Tykerb), Gefitinib (Iressa), and Afatinib (Gilotrif), but with a specific tetrahydrofurfuryl ether modification to tune potency and selectivity.[1]

Drug Development Lifecycle

Caption: Role of the aniline intermediate in the iterative drug discovery process.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Proton NMR ( -NMR)

-

Aromatic Region (6.5 - 7.5 ppm): Three protons corresponding to the 1,2,4-substituted benzene ring (doublet, doublet of doublets, doublet).[1]

-

Amine (-NH₂): Broad singlet around 3.5 - 5.0 ppm (exchangeable with

).[1] -

Ether (-O-CH₂-): Doublet or multiplet around 3.8 - 4.0 ppm.[1]

-

Tetrahydrofuran Ring: Multiplets between 1.6 - 4.0 ppm (methine and methylene protons).[1]

-

Methyl Group (-CH₃): Singlet around 2.1 - 2.3 ppm.[1]

Mass Spectrometry (LC-MS)[1]

HPLC Purity

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Signal Word: Warning.

-

Storage: Keep in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine. Dark container recommended.

-

PPE: Nitrile gloves, safety goggles, and lab coat required during handling.[1]

References

The Aniline Motif: A Privileged Scaffold for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aniline scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis of numerous FDA-approved drugs. Its inherent ability to establish critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket has cemented its status as a "privileged" structure in medicinal chemistry. However, the relentless emergence of drug resistance and the demand for greater inhibitor selectivity necessitate the continuous innovation of this fundamental building block. This technical guide provides a comprehensive exploration of novel aniline building blocks for the design of next-generation kinase inhibitors. We will delve into the strategic design principles, synthetic methodologies, and biological evaluation of these advanced scaffolds, offering field-proven insights and detailed protocols to empower researchers in their quest for more effective and durable cancer therapies.

Introduction: The Enduring Significance of the Aniline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets in oncology.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, and a significant portion of these drugs incorporate an aniline or a related N-aryl moiety.[2][3] This is no coincidence. The aniline scaffold is uniquely suited to interact with the ATP-binding site of kinases. The nitrogen atom of the aniline can act as a crucial hydrogen bond donor, forming a stable interaction with the backbone carbonyl groups of the "hinge region" that connects the N- and C-lobes of the kinase domain.[2] This interaction is a conserved feature across many kinase families, making the aniline a versatile starting point for inhibitor design.

The development of numerous successful kinase inhibitors, from the early 4-anilinoquinazolines that potently target the epidermal growth factor receptor (EGFR) to more recent, highly selective agents, has consistently validated the utility of the aniline core.[4] Substitutions on the aniline ring provide a powerful means to modulate potency, selectivity, and pharmacokinetic properties.[4][5] For instance, modifications at the 4-position of the aniline ring with groups capable of forming additional hydrogen bonds, such as amides and ureas, have been shown to be critical for potent kinase inhibition.[5]

However, the very success of first and second-generation kinase inhibitors has led to new challenges, most notably the emergence of acquired resistance, often through mutations in the kinase domain.[6] This has spurred the development of novel aniline building blocks designed to overcome these resistance mechanisms, as well as to achieve higher selectivity and improved safety profiles.

Strategic Design of Novel Aniline Building Blocks

The design of new aniline building blocks is a multi-faceted process that goes beyond simple decoration of the aromatic ring. Modern strategies focus on several key areas:

-

Conformationally Constrained Analogs: Introducing rigidity into the aniline scaffold can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity. This can be achieved through the incorporation of cyclic systems or by introducing bulky substituents that restrict rotation.

-

Bioisosteric Replacement: To address potential metabolic liabilities associated with the aniline moiety, such as the formation of reactive metabolites, researchers are exploring a variety of bioisosteres.[7][8] These are chemical groups with similar steric and electronic properties to the aniline ring but with improved metabolic stability. Saturated carbocycles like bicyclo[1.1.1]pentane (BCP) are emerging as promising non-aromatic mimics of the aniline ring, offering increased three-dimensionality and resistance to metabolism.[7][9]

-

Covalent Warheads for Irreversible Inhibition: To combat resistance and achieve durable target engagement, aniline scaffolds can be functionalized with electrophilic "warheads" that form a covalent bond with a nearby nucleophilic residue (typically a cysteine) in the kinase active site.[10][11] The placement of these warheads, often on the aniline ring, is critical for achieving selective and efficient covalent modification.[6] The acrylamide group is a commonly used warhead in this context.[10]

-

Macrocyclization: Based on existing aniline-pyrimidine scaffolds, novel macrocyclic derivatives have been designed and synthesized.[12] This approach can enhance binding affinity and selectivity by constraining the molecule in a favorable conformation.

Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism of a receptor tyrosine kinase (RTK) and its inhibition by a small molecule inhibitor, a common application for aniline-based drugs.

Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition.

Synthesis of Novel Aniline Building Blocks: Methodologies and Protocols

The successful implementation of novel aniline designs hinges on robust and flexible synthetic strategies. Several modern organic chemistry reactions are particularly well-suited for the synthesis and functionalization of these building blocks.

Key Synthetic Transformations

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Buchwald-Hartwig amination and Suzuki coupling are indispensable tools for constructing the core structures of many kinase inhibitors.[13] The Buchwald-Hartwig amination, in particular, is widely used for the formation of the crucial aniline C-N bond.

-

Three-Component Benzannulation: Recent advances have led to one-pot, three-component syntheses of substituted meta-hetarylanilines, providing efficient access to complex and difficult-to-access substitution patterns.[14]

-

Directed C-H Functionalization: This emerging area allows for the direct installation of functional groups onto the aniline ring, often with high regioselectivity, bypassing the need for pre-functionalized starting materials.

Experimental Protocol: Synthesis of a Substituted 2-Anilino-Pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a 2-anilino-pyrimidine scaffold, a common core structure in many kinase inhibitors.[15]

Step 1: Amide Coupling to Form Intermediate A

-

To a solution of a carboxylic acid (1.0 eq) in DMF, add HBTU (1.2 eq) and triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.0 eq) and continue stirring at room temperature for 8 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Intermediate A.

Step 2: Nucleophilic Aromatic Substitution to Form Intermediate B

-

To a solution of Intermediate A (1.0 eq) in DMF, add 2,4-dichloropyrimidine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 4.5 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Intermediate B.

Step 3: Final Coupling with a Substituted Aniline

-

To a solution of Intermediate B (1.0 eq) in DMF, add the desired substituted aniline (1.2 eq) and p-toluenesulfonic acid (PTSA) (0.2 eq).

-

Heat the reaction mixture to 90°C and stir for 4 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final 2-substituted aniline pyrimidine derivative.

-

Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.[15]

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors.

Biological Evaluation and Structure-Activity Relationships (SAR)

The development of novel aniline building blocks is an iterative process guided by biological data. A systematic evaluation of newly synthesized compounds is crucial for understanding their structure-activity relationships (SAR).

In Vitro Kinase Inhibition Assays

The primary assessment of a new compound's activity is through an in vitro kinase assay. This measures the compound's ability to inhibit the enzymatic activity of the target kinase. A common method is the FRET-based Z'-Lyte assay.[10]

Experimental Protocol: FRET-based Kinase Assay

-

Prepare a master mix containing kinase assay buffer, ATP, and a fluorescently labeled peptide substrate.

-

Create serial dilutions of the test compound in a 96-well or 384-well plate.

-

Add the recombinant target kinase to the wells containing the test compound.

-

Initiate the kinase reaction by adding the master mix.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data against the logarithm of the inhibitor concentration.[5]

Cell-Based Assays

While in vitro assays are essential for determining direct target engagement, cell-based assays are necessary to assess a compound's activity in a more biologically relevant context. These assays measure the effect of the compound on cellular processes such as proliferation, survival, and signaling.

Structure-Activity Relationship (SAR) Studies

SAR studies are at the heart of medicinal chemistry. By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can identify the key structural features required for potency and selectivity.[4][16][17] For aniline-based kinase inhibitors, SAR studies often focus on:

-

Substitutions on the aniline ring: Exploring different functional groups at various positions to optimize interactions with the ATP-binding pocket.[5]

-

Modifications of the core scaffold: For example, replacing a quinoline core with a quinazoline to improve selectivity.[17]

-

Alterations to the linker: In cases where the aniline is part of a larger molecule, modifying the linker that connects it to other pharmacophores can significantly impact activity.

Table 1: Example SAR Data for a Series of 2-Substituted Aniline Pyrimidine Derivatives

| Compound | Aniline Substitution | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |

| 14a | 4-fluoro | 8.1 | 144.0 |

| 14b | 4-chloro | 9.6 | >1000 |

| 14f | 3,4-dichloro | 462 | 8897.0 |

| 18c | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 18.5 | 33.6 |

Data compiled from multiple sources for illustrative purposes.[18]

The data in Table 1 illustrates how different substitutions on the aniline ring can dramatically affect the inhibitory potency and selectivity of the compounds against different kinases.[18]

Future Perspectives and Challenges

The field of kinase inhibitor design is constantly evolving. While the aniline scaffold will likely remain a central element, future innovations will focus on several key areas:

-

Targeting Allosteric Sites: Moving beyond the highly conserved ATP-binding pocket to target less-conserved allosteric sites offers a promising strategy for achieving greater selectivity.[19]

-

Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) that utilize an aniline-based kinase binder to recruit an E3 ubiquitin ligase to the target kinase, leading to its degradation, represent a paradigm shift from inhibition to degradation.

-

Overcoming Resistance to Covalent Inhibitors: While covalent inhibitors have been successful, resistance can still emerge through mutations of the targeted cysteine residue. Strategies to overcome this include targeting other nucleophilic residues like lysine.[20]

-

Improving Drug-like Properties: A continuous challenge is to optimize the pharmacokinetic and safety profiles of new inhibitors. The use of novel bioisosteres and advanced computational modeling will be crucial in this endeavor.[7]

Conclusion

The aniline scaffold is a remarkably versatile and enduringly important building block in the design of kinase inhibitors. Its privileged status is well-earned, but the challenges of drug resistance and the need for greater selectivity demand continuous innovation. By embracing novel design strategies, leveraging advanced synthetic methodologies, and conducting rigorous biological evaluation, researchers can continue to unlock the full potential of the aniline motif to create the next generation of targeted therapies for cancer and other diseases.

References

-

Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

-

Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

-

CHAPTER 4: Covalent Inhibition of Kinases. (n.d.). Royal Society of Chemistry. [Link]

-

MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. (2001). PubMed. [Link]

-

Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). PubMed. [Link]

-

Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. (n.d.). PMC. [Link]

-

Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (n.d.). PubMed. [Link]

-

Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). ResearchGate. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

-

Synthetic route for the generation of substituted... (n.d.). ResearchGate. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ResearchGate. [Link]

-

Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). PMC. [Link]

-

Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). PubMed. [Link]

-

Aniline replacement in drug-like compounds. (2024). Cresset. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC. [Link]

-

Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. [Link]

-

Lysine targeting covalent inhibitors of malarial kinase Pf CLK3. (2025). RSC Medicinal Chemistry. [Link]

-

The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers. [Link]

-

Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs. (2022). PubMed. [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PMC. [Link]

-

Warheads present in available covalent kinase inhibitors. Warheads are... (n.d.). ResearchGate. [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. (2023). Cell Chemical Biology. [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

-

Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). MDPI. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Molecules. [Link]

-

Synthesis of aniline building blocks. Reagents and conditions. (n.d.). ResearchGate. [Link]

-

Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. (2018). PubMed. [Link]

Sources

- 1. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 10. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 15. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]

Solubility Profiling of 3-Methyl-4-Alkoxyanilines: Thermodynamic Analysis and Solvent Selection

Executive Summary

The solubility profile of 3-methyl-4-alkoxyanilines (e.g., 3-methyl-4-methoxyaniline, 3-methyl-4-ethoxyaniline) is a critical parameter in the optimization of azo dye synthesis, pharmaceutical purification, and liquid crystal formulation.[1] As amphiphilic molecules containing a hydrophobic toluene core, a polar amine group, and an alkoxy tail, their dissolution behavior is governed by a complex interplay of hydrogen bonding and van der Waals forces.[2]

This technical guide provides a rigorous framework for determining, modeling, and applying solubility data for this chemical class.[2] We move beyond simple "shake-flask" observations to implement Laser Dynamic Monitoring , a high-precision technique for generating metastable zone width (MSZW) and equilibrium data.[1]

Part 1: Chemical Architecture & Theoretical Framework[2]

Structural Determinants of Solubility

The 3-methyl-4-alkoxyaniline scaffold presents a unique solvation challenge due to competing functional groups:

-

Amine Group (

): Acts as a hydrogen bond donor/acceptor.[2][1] Promotes solubility in protic solvents (Methanol, Ethanol).[2][1] -

Alkoxy Chain (

): The length of the alkyl chain ( -

Ortho-Methyl Group (

at C3): Provides steric hindrance that disrupts planar stacking in the crystal lattice, generally lowering the melting point and increasing solubility compared to non-methylated analogues (e.g., p-anisidine).[1]

Thermodynamic Modeling

To transition from experimental data to process control, we utilize the Modified Apelblat Equation .[2] This semi-empirical model correlates mole fraction solubility (

Where

Part 2: Experimental Methodology (Protocol)

The Laser Dynamic Monitoring Method

For high-precision solubility curves, we reject the static gravimetric method in favor of the Laser Dynamic Method .[2] This technique detects the exact moment of dissolution (clearing point) or nucleation (cloud point) by monitoring the intensity of a laser beam passing through the solution.

Required Instrumentation:

-

Jacketed glass vessel (50–100 mL)

-

Programmable circulating water bath (

K precision)[1] -

He-Ne Laser source and photodiode detector[1]

Step-by-Step Protocol:

-

Preparation: Calibrate the water bath temperature using a standard mercury thermometer. Ensure the vessel is clean and dry.

-

Loading: Accurately weigh the solute (

) and solvent ( -

Equilibration: Set the stirrer to 400 RPM. Begin heating the slurry slowly (rate

K/h) near the expected saturation point. -

Detection: Direct the laser beam through the suspension.[2][1]

-

Recording: Log the temperature (

) at the exact moment of maximum transmission intensity. -

Iteration: Add a known mass of solute to the same vessel and repeat to generate the next point on the polythermal curve.

Visualization of Experimental Workflow

Figure 1: Workflow for the Laser Dynamic Solubility Determination. This loop ensures minimal solvent waste and high data density.

Part 3: Solubility Profile & Data Analysis[3]

Solvent Screening Strategy

Based on the structure of 3-methyl-4-alkoxyanilines, solvents are categorized by their interaction potential.[1] The following table summarizes expected solubility trends based on polarity and hydrogen bonding capability.

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Rating |

| Polar Amides | DMF, NMP, DMAC | Strong Dipole-Dipole | Very High |

| Short Alcohols | Methanol, Ethanol | H-Bonding (Donor/Acceptor) | High |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | Moderate |

| Aromatics | Toluene, Xylene | Moderate | |

| Alkanes | n-Hexane, Cyclohexane | Dispersion Forces (London) | Low |

| Water | Water | Hydrophobic Repulsion | Very Low |

Thermodynamic Parameters

The dissolution of 3-methyl-4-alkoxyanilines is characteristically an endothermic and entropy-driven process.[1][3]

-

Enthalpy (

): Energy is required to break the crystal lattice.[2][1] Positive values indicate that heating increases solubility.[1] -

Entropy (

): The disorder of the system increases as the ordered crystal lattice breaks down into solvated molecules.[2] -

Gibbs Free Energy (

): Must be negative for spontaneous dissolution.[2][1]

Thermodynamic Decision Logic

Figure 2: Thermodynamic decision tree for selecting purification methods based on solubility enthalpy.

Part 4: Applications in Process Development

Crystallization Optimization

For 3-methyl-4-alkoxyanilines, cooling crystallization is the preferred purification method in solvents like Ethanol or Toluene due to the steep solubility-temperature gradient (high

-

Solvent Selection: Ethanol is often ideal; it offers high solubility at boiling point and low solubility at

, maximizing yield.[2][1] -

Impurity Rejection: The "methyl" steric hindrance often creates a distinct lattice energy difference compared to non-methylated impurities, allowing for high-purity separation during slow cooling.[2][1]

Reaction Solvent Choice

When using these compounds as nucleophiles (e.g., in acylation or azo coupling):

-

Use Polar Aprotic (DMF/DMSO): If the reaction requires high concentration and rapid kinetics.[2][1]

-

Avoid Water: Due to low solubility, aqueous reactions require phase-transfer catalysts (PTC) or high-shear mixing.[2][1]

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[2] Link

-

Wu, Y., et al. (2017). Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures... Experimental determination and thermodynamic modelling. Journal of Chemical & Engineering Data. Link

-

Zhang, C., et al. (2019). Thermodynamic analysis of the solubility of p-anisidine in pure and mixed solvents.[2] Journal of Molecular Liquids. (Contextual grounding for alkoxyaniline thermodynamics).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[2][1] CRC Press.[1] (Source for HSP theory).[1]

Sources

Bioisosteres of 3-methyl-4-(tetrahydro-2-furanylmethoxy)aniline: A Technical Guide to Structural Optimization

Executive Summary

This guide provides a technical roadmap for the bioisosteric replacement of 3-methyl-4-(tetrahydro-2-furanylmethoxy)aniline . This specific scaffold typically serves as a solvent-exposed "tail" or a hinge-binding motif in kinase inhibitors (e.g., EGFR, VEGFR targets) and receptor modulators.

While the parent molecule possesses favorable hydrogen-bonding characteristics, it carries two significant liabilities:

-

Metabolic Instability: The tetrahydrofuran (THF) ring is prone to oxidative metabolism at the

-carbon (adjacent to the oxygen). -

Structural Alert (Aniline): The primary aniline moiety presents a risk of genotoxicity (Ames positive) and hepatotoxicity via cytochrome P450-mediated oxidation to reactive quinone-imines.

This guide outlines three targeted bioisosteric strategies to mitigate these risks while maintaining or enhancing potency and physicochemical properties.

Structural Deconstruction & Pharmacophore Analysis

To optimize the molecule, we must first dissect it into three functional zones.

Figure 1: Pharmacophore dissection of the target molecule.

Baseline Properties

| Feature | Function | Liability |

| Aniline ( | Key H-bond donor; often hinge binder. | Toxicity: Bioactivation to quinone-imines.[1] Rapid clearance. |

| 3-Methyl Group | Ortho-substitution forces non-planar conformation; improves lipophilicity. | Metabolic Site: Benzylic oxidation (minor risk compared to aniline). |

| Ether Linker | H-bond acceptor; determines vector of the tail. | Stability: Dealkylation by CYP450. |

| THF Ring | Solubilizing group; specific steric volume. | Oxidation: High clearance via hydroxylation at C2/C5 positions. |

Bioisosteric Design Strategies

Strategy A: The Tail (THF Optimization)

Objective: Block metabolic soft spots on the cyclic ether while maintaining polarity.

The THF ring is metabolically labile. Replacing it with an Oxetane or Tetrahydropyran (THP) modulates lipophilicity (LogD) and metabolic stability.[2]

-

Recommendation: 3-Oxetanyl .

-

Rationale: Oxetanes are less lipophilic than THFs and gem-dimethyl groups.[3] The 3-substituted oxetane removes the labile

-proton found in the 2-substituted THF, significantly blocking oxidative metabolism while acting as a "polar stealth" group. -

Alternative:4-Tetrahydropyranyl (4-THP) . If the binding pocket requires more volume, the 6-membered THP ring is more stable than the 5-membered THF due to the lack of ring strain-induced reactivity and better steric blocking of the oxygen lone pairs.

-

Strategy B: The Linker (Ether Stabilization)

Objective: Prevent

-

Recommendation: Difluoromethyl Ether (

) .-

Rationale: Fluorine acts as a bioisostere for hydrogen but with high electronegativity.[4] It reduces the basicity of the ether oxygen, making it less prone to CYP coordination, and blocks the abstraction of the hydrogen atoms required for dealkylation.

-

-

Recommendation: Cyclopropyl Ether .

-

Rationale: Rigidifies the linker, reducing the entropic penalty of binding.

-

Strategy C: The Head (Aniline Replacement)

Objective: Eliminate the structural alert (Ames liability) without losing H-bond donor capability.

-

Classical Approach: Aminopyridine or Indazole .

-

Rationale: Incorporating the nitrogen into a heteroaromatic ring reduces the electron density on the exocyclic amine, lowering the potential for oxidation to reactive metabolites.

-

-

Modern Approach: Bicyclo[1.1.1]pentylamine .[5][6]

-

Rationale: This is a saturated,

-rich bioisostere of the phenyl ring. It maintains the linear vector of the aniline but eliminates aromaticity entirely, removing the possibility of quinone-imine formation.

-

Decision Matrix & Workflow

Figure 2: Decision tree for selecting the optimal bioisostere based on binding requirements.

Experimental Protocols

Synthesis of 3-Methyl-4-(oxetan-3-ylmethoxy)aniline (Oxetane Analog)

This protocol describes the synthesis of the oxetane bioisostere, replacing the THF ring.

Reagents:

-

4-Fluoro-3-methyl-1-nitrobenzene (Starting Material A)

-

Oxetan-3-ylmethanol (Starting Material B)

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (

) -

Solvents: DMF, Methanol, THF.

Step 1: Nucleophilic Aromatic Substitution (

-

Preparation: In a flame-dried round-bottom flask under

, dissolve Oxetan-3-ylmethanol (1.2 eq) in anhydrous DMF. -

Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir for 30 mins until gas evolution ceases.

-

Coupling: Add 4-Fluoro-3-methyl-1-nitrobenzene (1.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with ice water. Extract with EtOAc (

). Wash organics with brine, dry over-

Checkpoint: Verify intermediate 3-methyl-4-(oxetan-3-ylmethoxy)-1-nitrobenzene by

NMR.

-

Step 2: Nitro Reduction

-

Setup: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).

-

Reduction: Purge with

(balloon pressure or Parr shaker at 30 psi). Stir at RT for 2-4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

-

Isolation: Concentrate the filtrate to yield the target aniline.

-

Note: Anilines are oxidation-sensitive; store under inert gas at -20°C.

-

In Vitro Validation: Microsomal Stability Assay

To prove the bioisostere improves stability over the parent THF compound.

-

Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

-

Substrate: Incubate Parent (THF) and Analog (Oxetane) at 1

concentration. -

Cofactor: Initiate with NADPH regenerating system (1 mM).

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

Analysis: Quench with cold Acetonitrile containing Internal Standard. Centrifuge. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Calculate-

Success Criteria: The Oxetane analog should show a

increase in

-

References

-

Aniline Bioisosteres & Toxicity

-

Barnes-Seeman, D., et al. "Bicyclo[1.1.1]pentanes as Bioisosteres of Phenyl Groups." ChemMedChem, 2016.[7]

-

Kalgutkar, A. S. "Designing around structural alerts in drug discovery." Journal of Medicinal Chemistry, 2020.

-

-

Oxetanes as THF Bioisosteres

-

Wirtschafter, J. D., et al. "The Oxetane Ring in Drug Discovery." Journal of Medicinal Chemistry, 2020.

-

Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.

-

-

Ether Linker Strategies

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

-

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 5. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline: An Inferred Safety Data Sheet

An in-depth technical guide on the safe handling and inferred hazardous properties of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is presented below for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is not publicly available. This guide is a scientifically inferred safety and handling document based on the well-documented properties of the aniline core structure and its derivatives. All recommendations are grounded in authoritative data for structurally related compounds.

Introduction

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a substituted aniline that, like many of its class, holds potential as a building block in medicinal chemistry and materials science.[1] The aniline moiety is a common feature in many approved pharmaceuticals.[2] Given the inherent toxicological profile of aniline and its derivatives, a thorough understanding of its potential hazards is crucial for safe handling in a laboratory setting.[3] This guide synthesizes available data on related anilines to provide a comprehensive overview of the inferred hazards, safe handling protocols, and emergency procedures for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline.

Inferred Toxicological Profile and Hazard Identification

Aniline and its derivatives are known for their systemic toxicity, with the primary concerns being methemoglobinemia, carcinogenicity, and skin sensitization.[3][4] The toxicity of aniline is linked to its metabolic activation, primarily through N-hydroxylation, which produces reactive metabolites that can lead to oxidative stress and cellular damage.[4]

The general toxicological profile for substituted anilines can be summarized as follows:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][6]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[5][7][8]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[4][5]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[5]

-

Carcinogenicity: Suspected of causing cancer.[4][5] Aniline itself is classified as a suspected carcinogen.[3]

-

Specific Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5] The spleen is a known target organ for aniline-induced toxicity in animal studies.[9]

Based on these established hazards for the aniline class, the following GHS classifications are inferred for 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment | Acute Hazard, Category 1 | H400: Very toxic to aquatic life |

Experimental Protocols and Safety Procedures

Personal Protective Equipment (PPE) and Engineering Controls

The cornerstone of safe handling for aniline compounds is a combination of appropriate engineering controls and a stringent PPE regimen.

Engineering Controls:

-

All work with 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline must be conducted in a properly functioning chemical fume hood.[10][11]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[10][11]

Recommended Personal Protective Equipment:

| Protection Type | Specification | Rationale |

| Hand Protection | Butyl, neoprene, or Viton gloves. Nitrile gloves are NOT recommended for prolonged contact with aniline.[12] | Provides adequate protection against dermal absorption, which is a significant route of exposure for anilines.[11] Always inspect gloves before use and use proper removal technique.[13] |

| Eye/Face Protection | Tight-fitting safety goggles or a face shield.[7][8] | Protects against splashes and aerosols. |

| Skin and Body Protection | A fully-buttoned lab coat, long pants, and closed-toe shoes.[11][12] | Prevents accidental skin contact. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for spills or when engineering controls are not sufficient.[12] | Protects against inhalation of toxic vapors or aerosols. |

Safe Handling and Storage Workflow

The following diagram outlines the critical steps for the safe handling and storage of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline in a research environment.

Caption: A workflow diagram for the safe handling and storage of aniline derivatives.

Storage Recommendations:

-

Store containers in an upright position in a designated, labeled, and secure area, such as a chemical storage cabinet.[12]

-

The storage area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition.[7][12]

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Iron and iron salts[11]

Emergency Procedures

First-Aid Measures:

| Exposure Route | Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Call a physician immediately.[5][14] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Wash the affected area gently with soap and water. Seek immediate medical attention.[5][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Consult an ophthalmologist immediately.[5][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth immediately and drink plenty of water. Call a POISON CENTER or doctor/physician immediately.[5][8][10] |

Accidental Release Measures:

-

Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[11][12] Place the material in a sealed container for hazardous waste disposal.[12]

-

Large Spills: Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department.[12]

-

In all cases, wear appropriate PPE, including respiratory protection if necessary.[12] Avoid breathing vapors and prevent the material from entering drains or waterways.[5][7]

Metabolic Activation and Toxicity Pathway

The toxicity of aniline is intrinsically linked to its metabolism. The following diagram illustrates the key metabolic pathway leading to the formation of toxic species.

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 4. bfr.bund.de [bfr.bund.de]

- 5. carlroth.com [carlroth.com]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. file.leyan.com [file.leyan.com]

- 8. angenechemical.com [angenechemical.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Mitsunobu Reaction for the Synthesis of Tetrahydrofurfuryl Aryl Ethers

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a diverse array of functional groups with a high degree of stereochemical control.[1][2][3][4] This reaction proceeds via a dehydrative coupling between an alcohol and a pronucleophile, facilitated by the synergistic action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a direct consequence of the Sₙ2 reaction mechanism.[2][4][5]

This application note provides a detailed protocol for the synthesis of tetrahydrofurfuryl aryl ethers through the Mitsunobu reaction between tetrahydrofurfuryl alcohol and various phenols. This transformation is of significant interest in medicinal chemistry and materials science, as the resulting ethers are valuable structural motifs. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting guidance.

Mechanistic Overview: The "Redox Condensation"

The Mitsunobu reaction is often referred to as a "redox condensation" because the phosphine is oxidized to phosphine oxide, while the azodicarboxylate is reduced.[6] The generally accepted mechanism involves several key steps:

-

Betaine Formation: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[3][7][8]

-

Pronucleophile Deprotonation: The betaine is basic enough to deprotonate the acidic pronucleophile, in this case, the phenol (ArOH), generating the phenoxide nucleophile and a protonated betaine.[7] The pKa of the pronucleophile is a critical factor; generally, compounds with a pKa of 13 or lower are suitable for the reaction.[4][7]

-

Oxyphosphonium Salt Formation: The alcohol (tetrahydrofurfuryl alcohol) then attacks the activated phosphonium species, displacing the reduced azodicarboxylate and forming a key intermediate, the oxyphosphonium salt. This step activates the alcohol's hydroxyl group, converting it into an excellent leaving group.

-

Sₙ2 Displacement: The phenoxide, a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium group in a classic Sₙ2 fashion.[9] This backside attack results in the formation of the desired tetrahydrofurfuryl aryl ether and triphenylphosphine oxide (TPPO). The formation of the very stable phosphorus-oxygen double bond in TPPO is a major driving force for the reaction.[7][9]

Visualization of the Reaction Mechanism

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol: Synthesis of Tetrahydrofurfuryl Aryl Ethers

This protocol provides a general procedure for the Mitsunobu reaction between tetrahydrofurfuryl alcohol and a phenol. Reagent quantities can be adjusted based on the specific phenol used.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Tetrahydrofurfuryl alcohol | ≥99% | Sigma-Aldrich | |

| Phenol (or substituted phenol) | ≥99% | Acros Organics | |

| Triphenylphosphine (PPh₃) | ≥99% | TCI Chemicals | |

| Diisopropyl azodicarboxylate (DIAD) | 98% | Alfa Aesar | DEAD can also be used. DIAD is often preferred for safety reasons. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Crucial for reaction success. |

| Ethyl acetate | ACS Grade | Fisher Scientific | For workup and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Saturated aqueous NaHCO₃ solution | For workup. | ||

| Brine | For workup. | ||

| Anhydrous Na₂SO₄ or MgSO₄ | For drying organic layers. | ||

| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), tetrahydrofurfuryl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolve the solids in anhydrous THF (approximately 0.2 M with respect to the phenol).

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A color change to yellow or orange is typically observed.[10]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product will contain the desired ether, triphenylphosphine oxide (TPPO), and the reduced DIAD byproduct.

-

Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

-

The removal of TPPO can sometimes be challenging. One strategy to facilitate its removal is to suspend the crude residue in a mixture of pentane or hexane and a small amount of ether, which can cause the TPPO to precipitate. The mixture can then be filtered through a plug of silica.[12]

-

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the Mitsunobu reaction.

Critical Parameters and Troubleshooting

Reagent Quality and Stoichiometry

-

Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to lower yields. Therefore, using anhydrous solvents and reagents is crucial.

-

Reagent Purity: The purity of the azodicarboxylate can affect the reaction outcome. It is advisable to use freshly opened or properly stored reagents.

-

Stoichiometry: While a slight excess of the alcohol and the Mitsunobu reagents (phosphine and azodicarboxylate) is common, a large excess should be avoided as it can complicate purification.

Order of Addition

The order of reagent addition can be important.[4][11] The standard protocol involves adding the azodicarboxylate to a solution of the alcohol, phenol, and phosphine.[4] In cases where this fails, pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and phenol may yield better results.[4]

Solvent Choice

Anhydrous THF is the most commonly used solvent for the Mitsunobu reaction.[4][13] Other aprotic solvents like dichloromethane (DCM) or toluene can also be employed.[9][14]

Temperature Control

The initial addition of the azodicarboxylate is exothermic and should be performed at 0 °C to control the reaction rate and minimize side reactions.[4][10] The reaction is then typically allowed to proceed at room temperature. For sterically hindered substrates, gentle heating may be necessary.[9][10]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | - Wet reagents or solvent.- Phenol is not acidic enough (pKa > 13).- Steric hindrance. | - Ensure all glassware is oven-dried and use anhydrous solvents.- Consider using a stronger base to deprotonate the phenol separately before the reaction.- For sterically hindered substrates, try a more reactive phosphine or azodicarboxylate, or increase the reaction temperature and time.[10] |

| Difficult purification | - Presence of triphenylphosphine oxide (TPPO) and reduced azodicarboxylate. | - Use polymer-supported triphenylphosphine to simplify the removal of TPPO by filtration.[3][8][13]- Employ modified azodicarboxylates whose byproducts are more easily removed.[4]- Optimize the crystallization of byproducts from the crude mixture before chromatography.[10] |

| Formation of side products | - The azodicarboxylate can act as a nucleophile if the intended nucleophile is not reactive enough.[4] | - Ensure the phenol is sufficiently acidic.- Consider using an azodicarboxylate with bulkier ester groups to decrease its nucleophilicity. |

Conclusion

The Mitsunobu reaction provides a reliable and versatile method for the synthesis of tetrahydrofurfuryl aryl ethers from tetrahydrofurfuryl alcohol and various phenols. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide presented in this application note are intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug development.

References

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. (2022-10-17). Available at: [Link]

-

A convenient synthesis of 2-tetrahydrofuranyl ethers. PubMed. (2000-02-24). Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. CORE. Available at: [Link]

-

Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. PMC. Available at: [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry. (2025-02-17). Available at: [Link]

-

Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications. Bentham Science. Available at: [Link]

-

Copper catalyzed C–O bond formation by direct C–H activation of THF with phenols: an approach to the synthesis of phenyl tetrahydrofuranyl ethers. Taylor & Francis Group. (2020-12-18). Available at: [Link]

-

Examples of the simplification purification of Mitsunobu reaction. ResearchGate. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ResearchGate. (2025-10-13). Available at: [Link]

-

Mitsunobu Reaction. BYJU'S. Available at: [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

-

Mitsunobu reaction. Wikipedia. Available at: [Link]

-

Mitsunobu Reaction - Common Conditions. chem.rutgers.edu. Available at: [Link]

-

Mitsunobu reaction. Organic Synthesis. Available at: [Link]

-

Mitsunobu Reaction. Chemistry Steps. (2025-03-26). Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry Tutor. Available at: [Link]

-

Mitsunobu Reaction. J&K Scientific LLC. (2025-06-01). Available at: [Link]

-

Work-up Mitsunobu coupling using DEAD. Reddit. (2018-10-09). Available at: [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

-

Mitsunobu Reaction. YouTube. (2024-01-10). Available at: [Link]

-

A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. (2026-02-07). Available at: [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. chem.rochester.edu. Available at: [Link]

-

Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. PMC. (2016-05-03). Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

- Synthesis method of ethyl tetrahydrofurfuryl ether. Google Patents.

-

Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

-

Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. (2024-09-13). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. byjus.com [byjus.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. rtong.people.ust.hk [rtong.people.ust.hk]

- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

O-alkylation of 4-amino-2-methylphenol with tetrahydrofurfuryl bromide

Application Note & Protocol

Topic: Selective O-alkylation of 4-amino-2-methylphenol with Tetrahydrofurfuryl Bromide

Introduction: The Strategic Importance of Alkoxy Anilines

Alkoxy anilines are foundational structural motifs in medicinal chemistry and materials science, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1] The specific target molecule of this guide, 4-amino-2-methyl-1-((tetrahydrofuran-2-yl)methoxy)benzene, incorporates a tetrahydrofurfuryl ether moiety, a group often explored in drug development for its potential to improve pharmacokinetic properties.

The most direct and widely employed method for synthesizing such aryl ethers is the Williamson ether synthesis.[2][3] This reaction, first reported in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol or phenol (an alkoxide or phenoxide) acts as a nucleophile to displace a leaving group from an alkylating agent.[1][3][4]

However, the synthesis of alkoxy anilines from aminophenols presents a significant regioselectivity challenge: the potential for competitive N-alkylation.[1] The amino group can also act as a nucleophile, leading to a mixture of O-alkylated, N-alkylated, and potentially N,O-dialkylated products, complicating purification and reducing the yield of the desired product.[5][6][7] This guide provides a detailed protocol for the selective O-alkylation of 4-amino-2-methylphenol, explaining the causal factors behind experimental choices to maximize the yield of the desired ether product.

Reaction Mechanism and Selectivity

The reaction proceeds via the Williamson ether synthesis, an SN2 pathway.[3] The first step involves the deprotonation of the phenolic hydroxyl group of 4-amino-2-methylphenol by a base to form the more potent nucleophile, the phenoxide ion. This phenoxide then attacks the primary carbon of tetrahydrofurfuryl bromide, displacing the bromide ion in a single, concerted step to form the ether linkage.[1]

A critical challenge is the competing nucleophilic attack from the amino group. The selectivity between O- and N-alkylation is governed by several factors:

-

Acidity: The phenolic proton (pKa ≈ 10) is significantly more acidic than the protons of the aniline amino group (pKa ≈ 30-35). Therefore, a carefully chosen base of appropriate strength will selectively deprotonate the hydroxyl group, increasing the concentration and nucleophilicity of the phenoxide relative to the neutral amine.

-

Nucleophilicity: While the phenoxide is a stronger nucleophile than the neutral amine, direct N-alkylation can still occur, especially at elevated temperatures.

-

Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without forming strong hydrogen bonds with the phenoxide nucleophile, thus preserving its reactivity.[2] Protic solvents can shield the phenoxide oxygen through hydrogen bonding, potentially reducing the rate of O-alkylation.[8]

Caption: Reaction mechanism for the alkylation of 4-amino-2-methylphenol.

Detailed Experimental Protocol

This protocol details a robust method for the selective O-alkylation of 4-amino-2-methylphenol.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 4-Amino-2-methylphenol | C₇H₉NO | 123.15 | 616 | 5.0 | 1.0 |

| Tetrahydrofurfuryl Bromide | C₅H₉BrO | 165.03 | 825 | 5.0 | 1.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1382 | 10.0 | 2.0 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 50 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |

| Hexanes | - | - | ~350 mL | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Erlenmeyer flasks

-

Equipment for Thin Layer Chromatography (TLC) and Column Chromatography (silica gel)

-

NMR tubes and IR sample holder for characterization

Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylphenol (616 mg, 5.0 mmol) and anhydrous potassium carbonate (1382 mg, 10.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Reagent Addition: Add tetrahydrofurfuryl bromide (825 mg, 5.0 mmol) to the suspension at room temperature while stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Let the reaction proceed under reflux for 18-24 hours.

-

Causality Note: Using a relatively mild base like K₂CO₃ and a moderate temperature favors the deprotonation and subsequent alkylation of the more acidic phenolic hydroxyl group over the less reactive amino group. Using 2 equivalents of the base ensures complete deprotonation of the phenol.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) to observe the consumption of the starting material.

Work-up and Purification

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KBr) through a pad of celite or filter paper and wash the solids with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).[9]

-

Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) to separate the desired O-alkylated product from any unreacted starting material and N-alkylated or dialkylated byproducts.[9]

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Product Characterization

The final product, 4-amino-2-methyl-1-((tetrahydrofuran-2-yl)methoxy)benzene, should be characterized to confirm its structure and purity.

| Analysis Technique | Expected Characteristics |

| ¹H NMR | Ar-H: Signals in the aromatic region (~6.5-6.8 ppm). -NH₂: A broad singlet (~3.5-4.5 ppm). -O-CH₂-: A doublet (~3.8-4.0 ppm) due to the ether linkage, shifted downfield.[10] THF-ring protons: Multiplets in the range of ~1.6-4.2 ppm. Ar-CH₃: A singlet around ~2.1-2.2 ppm. |

| ¹³C NMR | Ar-C-O: Signal around 150-155 ppm. Ar-C-N: Signal around 135-140 ppm. Other Ar-C: Signals in the 110-130 ppm range. -O-CH₂-: Signal around 70-75 ppm, shifted downfield.[10] THF-ring carbons: Signals in the range of ~25-70 ppm. Ar-CH₃: Signal around 15-20 ppm. |

| FT-IR (cm⁻¹) | N-H stretch: Doublet peak around 3350-3450 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2950 cm⁻¹. C-O-C stretch (ether): Strong band around 1200-1250 cm⁻¹.[10] |

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Amino-2-methylphenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.

-

Tetrahydrofurfuryl Bromide: This is a combustible liquid that causes skin and serious eye irritation.[11][12] Avoid contact with skin and eyes and keep away from heat, sparks, and open flames.[13][14][15] In case of contact, wash the affected area thoroughly with soap and water.[11] If eye contact occurs, rinse cautiously with water for several minutes.[11]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

Dispose of all chemical waste in accordance with local institutional and governmental regulations.[11]

References

- BenchChem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.

- ECHEMI. (n.d.). 2-(Bromomethyl)tetrahydrofuran SDS, 1192-30-9 Safety Data Sheets.

- Labscoop. (n.d.). Tetrahydrofurfuryl Bromide, 500G.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Tetrahydrofurfuryl bromide.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Tetrahydrofurfuryl Bromide | 1192-30-9.

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Tetrahydrofurfuryl bromide.

- Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.

- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.

- Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.

- Organic-Chemistry.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol.

- Google Patents. (n.d.). US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.

- ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.

- Wang, R., & Xu, J. (2010, July 19). Selective alkylation of aminophenols. Deep Blue, University of Michigan.

- ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol.

- Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes.

- European Patent Office. (n.d.). EP 0041837 B1 - Process for the purification of p-aminophenol.

- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) IR Spectrum.

- ChemicalBook. (n.d.). 2-Aminophenol(95-55-6) IR1.

- Google Patents. (n.d.). CN1021818C - The method for purifying crude 4-aminophenol.

- MDPI. (2023, November 15). An Optimised Method to Synthesise N5O2 Aminophenols.

- MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

- Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.

- Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis.

- ThaiScience. (n.d.). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino].

- Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis -.

- Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.

- Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane.

- Beilstein Journals. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.

- Bode Research Group. (2015). OC VI (HS 2015).

- Organic Syntheses. (1993). 4-methoxy-4'-nitrobiphenyl.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chemcess.com [chemcess.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. fiveable.me [fiveable.me]

- 11. Tetrahydrofurfuryl Bromide, 500G | Labscoop [labscoop.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Tetrahydrofurfuryl Bromide | 1192-30-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Procedure for reducing nitro precursors to 3-methyl-4-alkoxyanilines

Application Note: Optimized Strategies for the Reduction of 3-Methyl-4-Alkoxynitrobenzenes

Strategic Introduction

The reduction of 3-methyl-4-alkoxynitrobenzenes to their corresponding anilines is a cornerstone transformation in the synthesis of receptor tyrosine kinase inhibitors (e.g., Gefitinib analogs) and azo dyes.[1] While nitro reduction is a classical reaction, the specific electronic architecture of this substrate—featuring an electron-donating alkoxy group para to the nitro group and a weakly donating methyl group ortho to it—requires tailored handling to maximize yield and prevent product degradation.

Key Chemical Nuance: The resulting 3-methyl-4-alkoxyanilines are electron-rich.[1] This makes them highly nucleophilic but also significantly prone to oxidative degradation (browning) upon exposure to air. Furthermore, if the "alkoxy" group is a benzyloxy moiety (–OBn), standard catalytic hydrogenation can lead to unwanted debenzylation (cleavage of the ether), necessitating specific catalyst selection.

Method Selection: The Decision Matrix

Do not default to a single method. Select the protocol based on your specific substrate's functional group tolerance and available equipment.